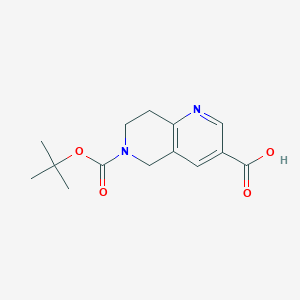

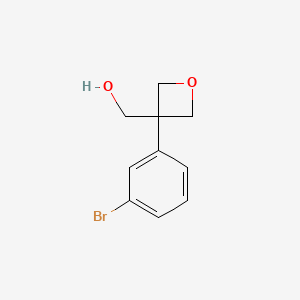

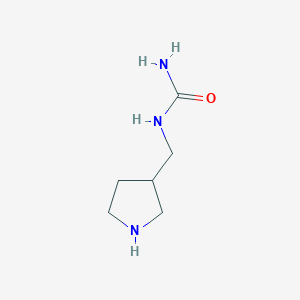

![molecular formula C7H6BrN3O B1378063 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1428532-90-4](/img/structure/B1378063.png)

8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Übersicht

Beschreibung

8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, also known as 8-Bromo-6-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, is a heterocyclic compound containing bromine, nitrogen, and oxygen atoms. It has been studied for its potential applications in organic synthesis and medicinal chemistry. Its synthesis and structure have been extensively studied, and the compound is known to have various biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Structural Insights

- Research on triazolopyridines has led to the development of efficient synthesis methods. For example, a study by El-Kurdi et al. (2021) highlighted the oxidative cyclization using N-Chlorosuccinimide (NCS) for synthesizing triazolopyridines, including compounds structurally related to 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, under mild conditions. X-ray diffraction was used for structural characterization, offering insights into the crystalline forms of these compounds (El-Kurdi et al., 2021).

Antibacterial Properties

- A study by Govori et al. (2009) synthesized derivatives of [1,2,4] triazolo [4,3-a] pyridine, examining their antibacterial properties. Although not directly mentioning this compound, this research underscores the potential of structurally similar compounds in developing new antibacterial agents (Govori et al., 2009).

Chemical Decomposition and Intermediate Formation

- Abarca et al. (2006) discussed the thermal decomposition of bromo-methyl-triazolopyridine compounds under pressure, leading to the formation of pyridylcarbene intermediates. This study sheds light on the reactivity and stability of triazolopyridine derivatives, which is essential for their application in synthetic chemistry (Abarca et al., 2006).

Herbicidal Activity

- Research into the herbicidal activity of N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, a category to which this compound relates, demonstrated significant efficacy across a broad spectrum of vegetation. This suggests potential agricultural applications for controlling unwanted plant growth (Moran, 2003).

Synthetic Versatility

- Tang et al. (2014) explored the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines and their conversion to various analogues through ring rearrangement. The study highlights the synthetic versatility of halogenated triazolopyrimidines, making them valuable intermediates in organic synthesis (Tang et al., 2014).

Wirkmechanismus

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target for cancer treatment .

Mode of Action

They fit well into the CDK2 active site through essential hydrogen bonding with Leu83 .

Biochemical Pathways

The inhibition of CDK2 can lead to alterations in cell cycle progression and induce apoptosis within cells . This is because CDK2 is responsible for phosphorylation of key components for cell proliferation .

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .

Result of Action

The result of the action of similar compounds has been observed as significant inhibition of the growth of examined cell lines . They showed superior cytotoxic activities against certain cell lines .

Eigenschaften

IUPAC Name |

8-bromo-6-methyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3O/c1-4-2-5(8)6-9-10-7(12)11(6)3-4/h2-3H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCZFBJAGPGWML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NNC2=O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301194918 | |

| Record name | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 8-bromo-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301194918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1428532-90-4 | |

| Record name | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 8-bromo-6-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1428532-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 8-bromo-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301194918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

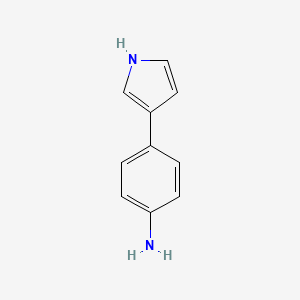

![8-(Boc-amino)-2-azaspiro[4.5]decane](/img/structure/B1377980.png)

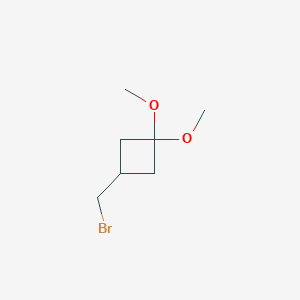

![Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B1377981.png)

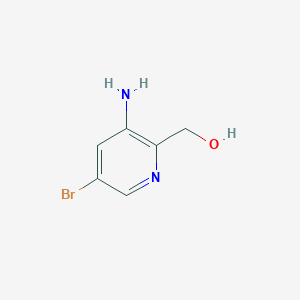

![5-Bromoimidazo[1,2-A]pyridin-2-amine](/img/structure/B1377994.png)

![2-(Tert-butoxycarbonyl)-2-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B1377996.png)